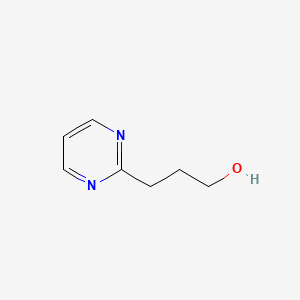

3-(Pyrimidin-2-yl)propan-1-ol

Vue d'ensemble

Description

The compound 3-(Pyrimidin-2-yl)propan-1-ol is a chemical structure that is part of a broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important components of nucleotides in DNA and RNA. The specific compound of interest, while not directly synthesized or analyzed in the provided papers, is related to various pyrimidine derivatives that have been studied for their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide demonstrates a method for creating nitrogen-containing ring systems, which could be relevant for synthesizing pyrimidine-containing compounds . Another example is the synthesis of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, which was achieved with high yields through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine . These methods highlight the complexity and the potential for creating a diverse range of pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction . For example, the crystal structure analysis of a pyrimidine derivative revealed that it crystallizes in the triclinic space group with specific unit-cell parameters . Such detailed structural information is crucial for understanding the properties and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which can be utilized to create more complex molecules or to modify their biological activity. For instance, the (pyrimidin-5-yl)-2-propionic acids were synthesized from corresponding vinylpyrimidins and tested for anti-inflammatory and analgesic activities . The ability to synthesize and modify these compounds provides valuable insights into their chemical reactivity and potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Theoretical studies, including density functional theory (DFT) calculations, can predict these properties and provide insights into the electronic characteristics of the compounds . For example, the HOMO and LUMO energies, molecular electrostatic potential (MEP) surface maps, and Hirshfeld surface analysis can give information about the molecule's reactivity and intermolecular interactions .

Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activities

Pyrimidines are aromatic heterocyclic compounds featuring a wide range of pharmacological effects, including anti-inflammatory properties. Recent studies have highlighted the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The development of new pyrimidines as anti-inflammatory agents is supported by detailed SAR analysis, offering clues for creating novel pyrimidine analogs with enhanced activities and minimal toxicity (H. Rashid et al., 2021).

Anticancer Applications

Pyrimidine-based chemical architectures have been extensively reported for their anticancer activity. The anticancer potential of pyrimidines in fused scaffolds is evidenced through numerous research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. This extensive patent activity highlights the ongoing global research focus on pyrimidine-based anticancer agents, suggesting their potential as future drug candidates (R. Kaur et al., 2014).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for medicinal and pharmaceutical industries, involves the use of diversified hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrimidine derivatives through one-pot multicomponent reactions. This review emphasizes the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting researchers to utilize broader catalytic applications for developing lead molecules (Mehul P. Parmar et al., 2023).

Pyrimidine Derivatives as Pharmacologically Active Compounds

Pyrimidine derivatives are known for their wide range of pharmacological activity, making them a promising scaffold for developing new biologically active compounds. They exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives can serve as a foundation for further research and development of new, effective, and safe medicines (A. Chiriapkin, 2022).

Orientations Futures

Propriétés

IUPAC Name |

3-pyrimidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVIRIPSFVHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450344 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-2-yl)propan-1-ol | |

CAS RN |

260441-09-6 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

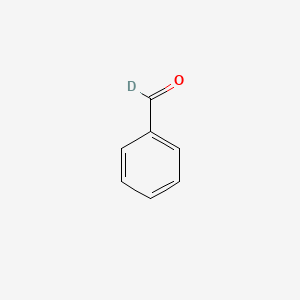

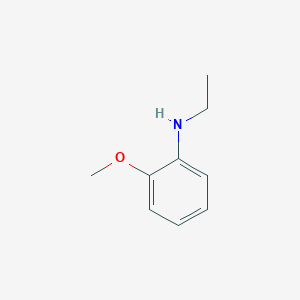

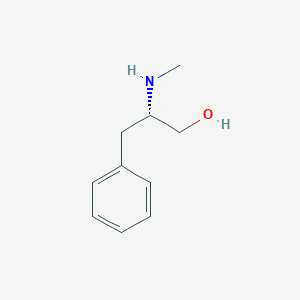

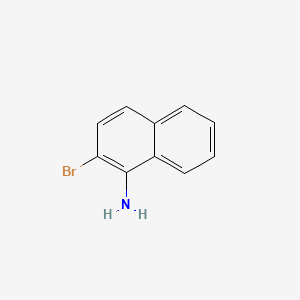

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)